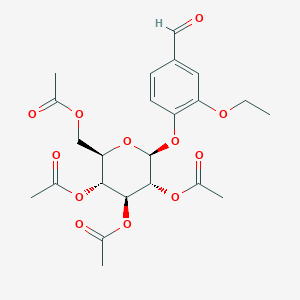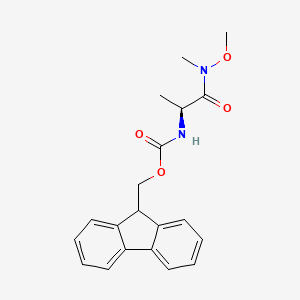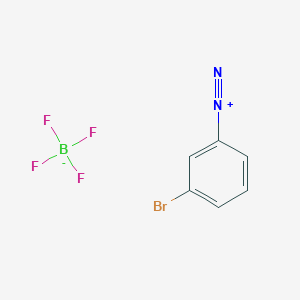![molecular formula C17H12F3NO3 B6316951 N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide CAS No. 278183-50-9](/img/structure/B6316951.png)
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide (N2-2-4-TFMP) is a synthetic compound belonging to the family of phthalimide derivatives, which are commonly used as intermediates in the production of pharmaceuticals and other organic compounds. N2-2-4-TFMP is a highly versatile compound, with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is used as a catalyst in the synthesis of a variety of compounds, and has been studied for its potential therapeutic and diagnostic uses.
Wissenschaftliche Forschungsanwendungen
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its potential therapeutic and diagnostic uses. For example, it has been used in the synthesis of a compound that has been studied for its potential anti-cancer and anti-inflammatory properties.
Wirkmechanismus
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide acts as a Lewis acid, which means it can catalyze the formation of a new bond between two molecules. This is accomplished by donating a pair of electrons to the molecules, allowing them to form a new covalent bond.
Biochemical and Physiological Effects
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide has been studied for its potential therapeutic and diagnostic uses. In particular, it has been studied for its potential anti-cancer and anti-inflammatory properties. In addition, it has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a highly versatile compound, with a wide range of applications. However, it also has some limitations. It is a relatively unstable compound, and can degrade over time. In addition, it is toxic and should be handled with caution.
Zukünftige Richtungen
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide has a wide range of potential applications in the fields of chemistry, biochemistry, and medicine. As such, there are many possible future directions for research. These include further study of its potential therapeutic and diagnostic uses, as well as its ability to inhibit the growth of bacteria, fungi, and viruses. In addition, further research into the structure-activity relationships of N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide could lead to the development of more effective and targeted compounds. Finally, further research into the synthesis and degradation of N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide could lead to the development of more efficient and cost-effective methods for its production.
Synthesemethoden
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide is synthesized from the reaction of trifluoromethylphenol and phthalimide. This reaction is catalyzed by a Lewis acid, such as zinc chloride. The resulting product is a white crystalline solid with a melting point of 153°C.
Eigenschaften
IUPAC Name |
2-[2-[4-(trifluoromethoxy)phenyl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)24-12-7-5-11(6-8-12)9-10-21-15(22)13-3-1-2-4-14(13)16(21)23/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFNVYGNPPWVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)






![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)
![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)



